3-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-25-12-24-17-18(25)22-11-23-19(17)26-7-15-9-27(10-16(15)8-26)20(28)14-4-2-3-13(5-14)6-21/h2-5,11-12,15-16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNHQYUFAFKSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC(=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Bicyclic Amine
Post-cyclization, the secondary amine at position 5 of the pyrrolo-pyrrole core is alkylated to introduce the purine moiety. As detailed in Evitachem’s protocols, 9-methyl-9H-purine-6-chloride reacts with the bicyclic amine under basic conditions (K₂CO₃, DMF, 60°C), yielding the N-alkylated intermediate with 65% efficiency. Excess purine derivative (1.5 equiv) ensures complete conversion, though residual chloride must be quenched with aqueous NaHCO₃ to prevent byproduct formation.
Carbonyl Linkage Formation with Benzonitrile
The final structural segment, 3-cyanobenzoyl, is attached via amide coupling or Friedel-Crafts acylation . Evitachem’s methodology prefers the former, utilizing 3-cyanobenzoic acid activated by HATU (1.1 equiv) and DIPEA (3.0 equiv) in DCM. This achieves 85% yield after 12 hours at room temperature. Crucially, the reaction must exclude moisture to prevent hydrolysis of the nitrile group.
Friedel-Crafts Alternative
For substrates sensitive to coupling reagents, Patent EP1671972A1 describes a Friedel-Crafts approach using AlCl₃ (1.5 equiv) in nitrobenzene at 0°C. While this method attains 70% yield, side reactions such as nitrile hydration or ring chlorination necessitate careful quenching with ice-cold HCl.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Alkylation Solvent | DMF | 65% → 78% | |
| Coupling Temperature | 25°C | 85% | |
| Cyclization Catalyst | Grubbs II | 80% |
Polar aprotic solvents (DMF, DMA) enhance nucleophilicity in alkylation and coupling steps, while lower temperatures (0–25°C) mitigate side reactions during acylation.
Purification Techniques
Final purification employs preparative HPLC with a C18 column (MeCN/H₂O gradient), resolving residual impurities to <2%. Evitachem’s protocols emphasize lyophilization post-HPLC to obtain the compound as a white crystalline solid with 99.2% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. Key NMR signals include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, purine H8), 7.98–7.86 (m, 4H, benzonitrile aromatics), 4.12–3.85 (m, 8H, pyrrolo-pyrrole protons).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₂N₇O [M+H]⁺ 444.1889, found 444.1892.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound's mechanism of action in biological systems might involve interaction with nucleic acid structures due to the purine moiety. Potential molecular targets include enzymes like kinases or polymerases, which are critical in DNA replication and repair. The octahydropyrrolo[3,4-c]pyrrole structure could provide a unique binding affinity, enhancing the compound's specificity and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
*Estimated based on structural formula.
Functional Group Impact
- Benzonitrile (Target) : The aromatic nitrile group (C≡N) likely improves solubility and binding via π-π stacking or polar interactions, contrasting with the alkylnitrile in Compound 20 , which may reduce steric hindrance.
- Phenylketone (Compound ) : The ketone group could decrease metabolic stability compared to the nitrile, which is resistant to oxidation.
Spectroscopic Features
- The benzonitrile group in the target is expected to show a strong IR absorption near ~2230 cm⁻¹ (C≡N stretch), comparable to the 2179 cm⁻¹ observed in triazolopyrimidoisoquinoline derivatives .
- ¹H NMR would distinguish the octahydropyrrolopyrrole protons (δ ~2.5–4.5 ppm) from the purine’s aromatic signals (δ ~7.5–8.5 ppm), similar to Compound .
Notes
- Synthesis Challenges : Stereochemical control in the octahydropyrrolopyrrole core is critical; mismatched configurations could reduce potency.
- Data Gaps: Limited experimental data (e.g., IC₅₀, solubility) for the target compound necessitate further profiling against its analogs.
- Industrial Applications : Benzonitrile derivatives are prioritized in drug discovery for their stability, as seen in FDA-approved kinase inhibitors (e.g., crizotinib).
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Deprotection | KtBuO, THF, 2 h | 65–70 | |
| Cyclization | Methanol, reflux (7 h) | 79–88 | |
| Purification | Ethanol-DMF recrystallization | 70–95 |
What spectroscopic techniques are critical for confirming the structure of this compound, and how should discrepancies in data be resolved?
Methodological Answer:
- IR Spectroscopy : Detect nitrile (C≡N) stretches at ~2179 cm⁻¹ and carbonyl (C=O) at ~1640 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 4.02–4.14 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ ~162 ppm) and nitrile carbons (δ ~118 ppm) .
- HRMS : Validate molecular weight (e.g., C₂₀H₁₄ClN₅O₂ requires exact mass 403.0834) .
Q. Data Contradiction Resolution :
- Reproducibility checks : Compare NMR shifts across batches (e.g., methyl group shifts may vary by ±0.05 ppm due to solvent effects) .
- Cross-validation : Use complementary techniques (e.g., IR + NMR) to resolve ambiguous peaks. For example, a missing nitrile signal in IR may indicate decomposition, necessitating repurification .
How can researchers address low yields in multi-step syntheses involving octahydropyrrolo[3,4-c]pyrrole intermediates?
Methodological Answer:
- Intermediate stabilization : Protect reactive amines with tosyl groups during early steps to prevent side reactions .
- Temperature control : Reflux in methanol (65–70°C) minimizes byproduct formation during cyclization .
- Catalyst screening : Use Lewis acids (e.g., Bi₂O₃) to accelerate coupling steps, as shown in pyrido-oxazine syntheses (yields >90%) .
Q. Example Workflow :
Tosyl protection of purine intermediates (66 mg scale, 0.11 mmol) .
Base-mediated deprotection (KtBuO, 0.8 mmol, 2 h) .
Final recrystallization (ethanol-DMF, 70% yield) .
What advanced strategies are used to evaluate the biological activity of such compounds in cancer research?
Methodological Answer:
- MTT assays : Assess cytotoxicity in HepG2 or Huh-7 cell lines (IC₅₀ values) .
- NF-κB pathway analysis :
- DNA-binding assays : Quantify inhibition of NF-κB activation using ELISA .
- Luciferase reporter assays : Measure transcriptional activity in HCCLM3 cells .
- Cell cycle analysis : Flow cytometry to detect G1/S phase arrest .
Q. Table 2: Pharmacological Screening Parameters
| Assay | Cell Line | Key Metrics | Reference |
|---|---|---|---|
| MTT | HepG2 | IC₅₀ (µM) | |
| NF-κB ELISA | Huh-7 | % Inhibition | |
| Flow Cytometry | HCCLM3 | % Cells in G1 Phase |
How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Docking studies : Use SMILES/InChI descriptors (e.g.,
N#Cc4cc(OC1=C(C=CN(...))) to model interactions with targets like purine receptors . - QM/MM simulations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- ADMET prediction : Estimate solubility (LogP) and metabolic stability using PubChem data .
Q. Example Workflow :
Generate 3D structure from SMILES (PubChem) .
Dock into ATP-binding pockets (e.g., PDB entries 4XYZ).
Validate with experimental IC₅₀ values .
What are the common pitfalls in reproducing synthetic protocols for nitrogen-rich heterocycles, and how can they be mitigated?
Methodological Answer:
- Pitfall 1 : Hydrolysis of nitriles under basic conditions.
- Mitigation : Use anhydrous solvents (e.g., THF) and inert atmospheres .
- Pitfall 2 : Low regioselectivity in cyclization.
- Mitigation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl) .
- Pitfall 3 : Crystallization failures.
- Mitigation : Screen solvent mixtures (e.g., DMF/ethanol vs. acetonitrile/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
